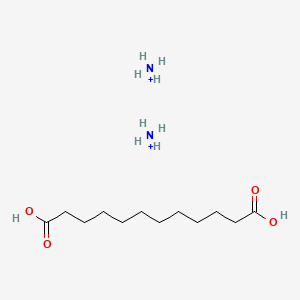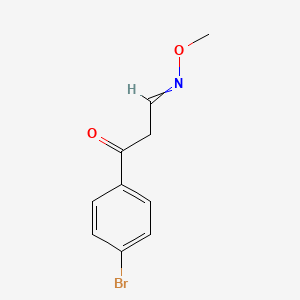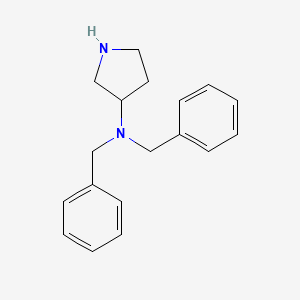
Diammonium dodecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dodecanedioic acid, also known as 1,10-decanedicarboxylic acid diammonium salt, is a chemical compound with the formula NH4OOC(CH2)10COONH4. It is a diammonium salt of dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium dodecanedioic acid can be synthesized through the neutralization of dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The reaction can be represented as follows:
C12H22O4+2NH3→NH4OOC(CH2)10COONH4
Industrial Production Methods
Industrial production of dodecanedioic acid, the precursor to this compound, involves several steps. Traditionally, it is produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene through cyclotrimerization, followed by hydrogenation to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone, which is then oxidized to the diacid using nitric acid . An alternative route involves the ozonolysis of cyclododecene .
Chemical Reactions Analysis
Types of Reactions
Diammonium dodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: The ammonium ions can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with metal salts can replace ammonium ions with metal cations.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Metal dodecanedioates.
Scientific Research Applications
Diammonium dodecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which diammonium dodecanedioic acid exerts its effects depends on its application. In chemical synthesis, it acts as a source of dodecanedioic acid, which can undergo further reactions. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Diammonium dodecanedioic acid can be compared with other similar compounds, such as:
Diammonium adipate: A six-carbon dicarboxylic acid diammonium salt.
Diammonium sebacate: A ten-carbon dicarboxylic acid diammonium salt.
Diammonium azelate: A nine-carbon dicarboxylic acid diammonium salt.
Uniqueness
This compound is unique due to its twelve-carbon chain, which provides specific properties such as higher melting point and increased hydrophobicity compared to shorter-chain dicarboxylic acid salts .
Properties
Molecular Formula |
C12H30N2O4+2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
diazanium;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2 |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-P |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)



![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
![(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine](/img/structure/B11728664.png)
